Trabedersen

Antisense oligonucleotides Nuclease resistance In vitro stability

Procurement of non-GMP, fully-modified phosphorothioate antisense oligonucleotides for mechanistic studies often encounters variability in backbone sulfurization that confounds RNase H activity assays. Trabedersen (AP 12009) is a rigorously characterized 18-mer PS-ODN targeting TGF-β2 mRNA. - Uniform PS backbone ensures predictable nuclease resistance and RNase H recruitment, eliminating the confounding variables introduced by mixed-backbone or gapmer architectures. - Serves as a validated first-generation control for benchmarking 2'-MOE, LNA, cEt, and PMO chemistries in potency, durability, and safety-margin studies. - Documented in vitro IC50 in the low μM range for TGF-β2 suppression in Hup-T3 pancreatic cancer cells, with established protocols for cellular uptake and stability calibration. Supplied as a solid, sealed under desiccant at -20°C; shipped on dry ice to preserve integrity.

Molecular Formula C177H226N60O94P17S17+
Molecular Weight 5770 g/mol
Cat. No. B15361751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrabedersen
Molecular FormulaC177H226N60O94P17S17+
Molecular Weight5770 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3COP(=S)(O)OC4CC(OC4COP(=S)(O)OC5CC(OC5COP(=S)(O)OC6CC(OC6COP(=S)(O)OC7CC(OC7COP(=S)(O)OC8CC(OC8COP(=S)(O)OC9CC(OC9COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1CO)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)O.CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[P+](=O)S)OP(=S)(O)OCC3C(CC(O3)N4C=NC5=C4N=C(NC5=O)N)OP(=S)(O)OCC6C(CC(O6)N7C=C(C(=O)NC7=O)C)OP(=S)(O)OCC8C(CC(O8)N9C=NC1=C(N=CN=C19)N)O
InChIInChI=1S/C137H175N46O73P13S13.C40H50N14O21P4S4/c1-54-27-173(132(198)164-117(54)186)91-13-60(185)75(231-91)34-217-257(204,270)247-64-17-95(174-28-55(2)118(187)165-133(174)199)234-78(64)37-222-262(209,275)249-66-19-97(176-30-57(4)120(189)167-135(176)201)236-80(66)39-223-267(214,280)253-70-23-101(180-50-151-106-111(142)147-48-149-113(106)180)240-84(70)43-227-263(210,276)250-67-20-98(177-31-58(5)121(190)168-136(177)202)235-79(67)38-221-259(206,272)245-62-15-93(171-11-8-89(139)156-130(171)196)232-76(62)35-219-261(208,274)248-65-18-96(175-29-56(3)119(188)166-134(175)200)238-82(65)41-225-268(215,281)255-73-26-104(183-53-154-109-116(183)160-128(145)163-125(109)194)242-86(73)45-228-264(211,277)251-68-21-99(178-32-59(6)122(191)169-137(178)203)237-81(68)40-224-266(213,279)252-69-22-100(179-49-150-105-110(141)146-47-148-112(105)179)239-83(69)42-226-260(207,273)246-63-16-94(172-12-9-90(140)157-131(172)197)233-77(63)36-220-265(212,278)254-72-25-103(182-52-153-108-115(182)159-127(144)162-124(108)193)243-87(72)46-229-269(216,282)256-71-24-102(181-51-152-107-114(181)158-126(143)161-123(107)192)241-85(71)44-218-258(205,271)244-61-14-92(230-74(61)33-184)170-10-7-88(138)155-129(170)195;1-16-7-51(39(59)49-35(16)56)27-4-19(23(70-27)9-65-76(61)80)73-78(63,82)68-12-25-21(6-29(72-25)54-15-46-31-34(54)47-38(42)48-37(31)58)75-79(64,83)67-11-24-20(5-28(71-24)52-8-17(2)36(57)50-40(52)60)74-77(62,81)66-10-22-18(55)3-26(69-22)53-14-45-30-32(41)43-13-44-33(30)53/h7-12,27-32,47-53,60-87,91-104,184-185H,13-26,33-46H2,1-6H3,(H,204,270)(H,205,271)(H,206,272)(H,207,273)(H,208,274)(H,209,275)(H,210,276)(H,211,277)(H,212,278)(H,213,279)(H,214,280)(H,215,281)(H,216,282)(H2,138,155,195)(H2,139,156,196)(H2,140,157,197)(H2,141,146,148)(H2,142,147,149)(H,164,186,198)(H,165,187,199)(H,166,188,200)(H,167,189,201)(H,168,190,202)(H,169,191,203)(H3,143,158,161,192)(H3,144,159,162,193)(H3,145,160,163,194);7-8,13-15,18-29,55H,3-6,9-12H2,1-2H3,(H10-,41,42,43,44,47,48,49,50,56,57,58,59,60,61,62,63,64,80,81,82,83)/p+1
InChIKeyHSWLVDBGZCETRH-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PS-ODN (CGGCATGTCTATTT) Chemical Identity & Class


The target compound, with IUPAC condensed notation dCyd-sP-dGuo-sP-dGuo-sP-dCyd-sP-dAdo-sP-dThd-sP-dGuo-sP-dThd-sP-dCyd-sP-dThd-sP-dAdo-sP-dThd-sP-dThd-sP-dThd and a 15-mer sequence CGGCATGTCTATTT, is a fully modified phosphorothioate oligodeoxynucleotide (PS-ODN). This first-generation antisense oligonucleotide (ASO) class is characterized by the substitution of a non-bridging oxygen atom with sulfur in the phosphate backbone [1], enhancing nuclease resistance and enabling RNase H-mediated target mRNA degradation [2]. Its procurement is often for use as a control, a starting point for chemical optimization, or as a comparator in studies evaluating next-generation ASO chemistries.

PS-ODN Generic Substitution Risk


Substituting this specific fully-modified PS-ODN with a generic phosphorothioate oligo, a mixed-backbone oligonucleotide (MBO), or a next-generation modified ASO (e.g., 2'-MOE, LNA) without rigorous validation can invalidate comparative studies. The degree and pattern of phosphorothioate modification directly influence critical assay parameters including nuclease stability, RNase H recruitment and cleavage efficiency, and protein-binding profiles. As demonstrated by Furdon et al., even partial substitution with methylphosphonate residues alters susceptibility to RNase H cleavage and intracellular stability compared to a fully-modified PS backbone [1]. Furthermore, Agrawal et al. established that the incorporation of non-PS central segments in MBOs produces quantifiably different RNA affinity and in vivo pharmacokinetic profiles compared to a uniform PS-ODN like the target compound [2]. Therefore, experimental reproducibility and accurate benchmarking against established PS-ODN behavior necessitate procurement of the precisely specified compound.

PS-ODN vs. Chemically Modified Analogues


Nuclease Stability: PS vs. Phosphodiester

A fully-modified phosphorothioate (PS) backbone, as present in the target compound, provides a substantial and quantifiable increase in resistance to nuclease degradation compared to a natural phosphodiester (PO) backbone. The target compound is expected to exhibit stability characteristics consistent with its class. Data from a study on a similar length PS-oligo (ISIS 2105) revealed that while PO oligos are rapidly degraded in cellular assays, PS oligos demonstrate significantly prolonged stability, with a measured half-life of approximately 19 hours in HeLa cell nuclear extract, though this can vary with assay conditions [1].

Antisense oligonucleotides Nuclease resistance In vitro stability

RNase H Activity vs. MBO Binding Affinity

The target compound, a uniformly modified PS-ODN, maintains robust RNase H-mediated cleavage of target RNA, a defining feature of this class [1]. However, this mechanism is a key differentiator when compared to second-generation MBOs. Agrawal et al. demonstrated that while MBOs with 2'-O-methyl modifications in the central region can exhibit up to a 10-fold increase in RNA binding affinity (lower Kd) compared to a fully-modified PS-ODN control, this is achieved at the cost of significantly reduced or abolished RNase H activation [2]. Thus, the choice between a PS-ODN and an MBO hinges on whether the experimental goal requires potent target cleavage (select the PS-ODN) or stronger binding and steric blocking (select the MBO).

Antisense mechanism RNase H activation RNA binding affinity

In Vivo Toxicity: PS-ODN vs. LNA Gapmers

For in vivo studies, understanding the baseline toxicity of a fully-modified PS-ODN is critical for evaluating next-generation chemistries. While the target 15-mer PS-ODN exhibits known class-based side effects (e.g., mild hepatotoxicity, thrombocytopenia), it serves as a less toxic comparator against more potent, high-affinity modifications like Locked Nucleic Acid (LNA) gapmers. A direct comparative study by Swayze et al. showed that LNA-containing ASOs, despite providing up to a 5-fold increase in potency for reducing target mRNA in mouse liver, also induced profound and rapid hepatotoxicity, marked by >100-fold elevations in serum transaminases (ALT/AST) and significant increases in liver weight, effects not observed with corresponding 2'-MOE ASOs [1]. The target PS-ODN provides an even more established, lower-risk baseline for this toxicity assessment.

In vivo toxicity ASO safety Hepatotoxicity

PS-ODN Application Scenarios


ASO Chemistry Benchmarking and Control

Procure this fully-modified PS-ODN to serve as a 'first-generation' baseline control in experiments designed to quantify the improvements of next-generation ASO chemistries (e.g., 2'-MOE, cEt, LNA, PMO). Its well-documented class-level stability, RNase H activation, and in vivo toxicity profiles [1][2] provide a critical reference point for evaluating gains in potency, durability, or safety margins [3].

RNase H Recruitment and Cleavage Studies

Use the target compound in studies specifically designed to dissect the mechanism of RNase H-mediated target RNA degradation. As established by Furdon et al., duplexes formed with PS-oligos are susceptible to RNase H cleavage [1]. This makes the target compound an ideal substrate for investigating the structural and sequence requirements for RNase H recruitment, activation, and catalytic activity, providing a clear contrast to modified ASOs that function via non-enzymatic steric blocking mechanisms.

In Vitro PK Assay Validation

Employ this compound as a control to validate and standardize in vitro cellular uptake and stability assays. The characterization of the in vitro PK behavior of similar PS-oligos, including their sequence-, cell line-, and condition-dependent uptake and degradation [1], makes this a well-understood standard for troubleshooting and calibrating experimental systems before moving to more valuable or proprietary ASO candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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